4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Description
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline (CAS: 915922-80-4) is a 1,2,4-oxadiazole derivative featuring a 4-methylphenyl substituent at the 3-position of the heterocyclic ring and an aniline (4-aminophenyl) group at the 5-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in antibacterial and antitumor research .
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)14-17-15(19-18-14)12-6-8-13(16)9-7-12/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFRUVSZEAHUBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589718 | |
| Record name | 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-80-4 | |
| Record name | 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzonitrile with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized using acyl chloride to yield the oxadiazole ring . The reaction conditions often include refluxing in ethanol and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Antimicrobial Activity
1,2,4-Oxadiazoles, including 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, have been synthesized for their antimicrobial properties . These compounds exhibit significant activity against a range of pathogens:
- Bacterial Infections : Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth effectively.
- Antiviral Properties : Research indicates potential antiviral effects against viruses, making these compounds candidates for further development in antiviral therapies.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have demonstrated promising results:
- Cytotoxicity Studies : The compound has exhibited significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies reported IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast adenocarcinoma) | 0.65 |
| This compound | MEL-8 (melanoma) | 2.41 |
These studies suggest that the compound induces apoptosis through mechanisms involving upregulation of p53 and activation of caspase pathways.
Neuroprotective Effects
Emerging research indicates that oxadiazole derivatives may also possess neuroprotective properties. Specifically, they are being explored for their potential in treating tauopathies like Alzheimer's disease. The compounds may inhibit tau aggregation, a hallmark of neurodegenerative disorders.
Synthesis Pathways
The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes:
- Reaction of 4-fluorobenzonitrile with 4-methylphenylhydrazine to form a hydrazone intermediate.
- Cyclization using acyl chloride to yield the oxadiazole ring.
Recent Studies
Recent literature has provided insights into the efficacy of oxadiazole derivatives:
- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that similar compounds showed significant growth inhibition across multiple cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 80% for certain derivatives .
- Neurodegenerative Disease Research : Investigations into tau-mediated neurodegeneration have highlighted the role of oxadiazole compounds in potentially mitigating tau aggregation .
Summary Table of Findings
| Application Area | Key Findings |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential antiviral properties |
| Anticancer | Significant cytotoxicity against MCF-7 and MEL-8 cell lines; apoptosis induction |
| Neuroprotection | Potential inhibition of tau aggregation; relevance to Alzheimer's disease |
Mechanism of Action
The mechanism of action of 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituent variations. Below is a systematic comparison of the target compound with key analogs:
Substituent Variations on the Oxadiazole Ring
tert-Butyl Substituent
- Compound : 4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline
- Structure : tert-Butyl group at the 3-position of the oxadiazole.
- Properties :
- Key Difference : The tert-butyl group may reduce solubility compared to the 4-methylphenyl group in the target compound.
4-Trifluoromethylphenoxy Substituent
- Compound: 4-(3-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
- Structure: 4-Trifluoromethylphenoxy group at the 3-position.
- Properties :
- Key Difference : The trifluoromethyl group introduces stronger electronegativity compared to the methyl group, likely improving target interactions.
Thiophene Substituent
- Compound : 4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
- Structure : Thiophene ring at the 3-position.
- Molecular Weight: 257.31 g/mol .
- Key Difference : The sulfur atom in thiophene may alter redox properties compared to purely aromatic substituents.
Substituent Variations on the Aniline Group
N-Methylaniline Derivatives
- Compound: N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
- Structure : Methylation of the aniline nitrogen.
- Synthetic Route: Uses NaH and 1-bromo-2-methoxyethane for alkylation .
Methoxyethyl Substituent
- Compound: N-(2-Methoxyethyl)-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
- Structure : Methoxyethyl chain attached to the aniline nitrogen.
- Properties :
Structural and Physicochemical Comparison Table
Crystallographic and Electronic Properties
- Planarity : X-ray diffraction studies confirm the planar structure of the 1,2,4-oxadiazole ring, facilitating interactions with biological targets .
- Bond Lengths : In methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate, C=N bond lengths (1.30–1.32 Å) indicate partial double-bond character, consistent with low aromaticity .
Biological Activity
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, with the CAS number 915922-80-4, is a compound belonging to the class of 1,2,4-oxadiazoles. This class of compounds is recognized for its diverse biological activities and potential applications in medicinal chemistry. The focus of this article is to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.28 g/mol
- Structure : The compound features an oxadiazole ring attached to an aniline moiety, which contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common synthetic route includes the reaction of 4-fluorobenzonitrile with 4-methylphenylhydrazine to form a hydrazone intermediate, which is then cyclized using acyl chloride to yield the oxadiazole ring.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:
- Cytotoxicity : Compounds similar to this compound have demonstrated significant cytotoxic activity against various cancer cell lines. In vitro evaluations reported IC50 values in the micromolar range against breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.65 |
| 5b | MEL-8 | 2.41 |
Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by upregulating p53 expression and activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial and Antifungal Activities : Preliminary tests indicate moderate to good activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values ranged from 5.64 µM against Staphylococcus aureus to 13.40 µM against Pseudomonas aeruginosa .
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
The biological mechanisms underlying the activity of oxadiazole derivatives often involve:
- Inhibition of Enzymes : Many oxadiazole compounds act as inhibitors for various enzymes related to cancer progression.
- Induction of Apoptosis : The activation of apoptotic pathways through p53 signaling is a common mechanism observed in studies involving these compounds .
- Interaction with Cellular Targets : Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole ring and target proteins involved in cancer cell proliferation .
Case Studies
A notable case study involved the synthesis and biological evaluation of several oxadiazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
